2,5-Difluoronitrobenzene

Catalog No.
S596862
CAS No.
364-74-9
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoronitrobenzene

CAS Number

364-74-9

Product Name

2,5-Difluoronitrobenzene

IUPAC Name

1,4-difluoro-2-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

Synonyms

2,5-difluoronitrobenzene

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

Synthetic Precursor

,5-DFNB serves as a valuable building block for the synthesis of various complex molecules due to the presence of the reactive nitro and fluorine functional groups. Studies have utilized 2,5-DFNB in the synthesis of:

  • N-alkylated 2-arylaminobenzimidazoles: These compounds possess potential applications in the pharmaceutical industry due to their diverse biological activities [].
  • Quinoxalinones: This class of heterocyclic compounds exhibits a wide range of biological properties, making them attractive targets for medicinal chemistry research [].
  • N-(2-nitro-4-fluorophenyl)-l,2,3,4-tetrahydroisoquinoline derivatives: These derivatives are of interest for their potential use in the development of new drugs [].

Model Compound for Metabolic Studies

2,5-DFNB has been employed as a model substrate to investigate the metabolic pathways of aromatic nitro compounds in various biological systems. By studying the metabolism of 2,5-DFNB, researchers gain insights into the mechanisms by which the body detoxifies and eliminates these potentially harmful compounds [].

Origin and Significance:

2,5-Difluoronitrobenzene is a synthetic compound, not found naturally. Scientific research utilizes it as a precursor or intermediate in the synthesis of various other molecules. One application involves the creation of N-alkylated 2-arylaminobenzimidazolesquinoxalinones, a class of compounds with potential pharmaceutical applications [2].

[2] 2,5-Difluoronitrobenzene - 1,4-Difluoro-2-nitrobenzene - Sigma-Aldrich


Molecular Structure Analysis

2,5-Difluoronitrobenzene possesses a six-membered benzene ring structure with two fluorine atoms at positions 2 and 5, and a nitro group (NO2) at position 1. The presence of fluorine atoms and the nitro group are the key functional groups in the molecule [1, 3].

The electron-withdrawing nature of the fluorine atoms and the nitro group reduces the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions compared to unsubstituted benzene [3].

[3] 2,5-Difluoronitrobenzene | 364-74-9 - ChemicalBook


Chemical Reactions Analysis

Synthesis:

Other Relevant Reactions:

2,5-Difluoronitrobenzene can participate in various reactions due to the presence of the activated nitro group and the relatively deactivated benzene ring. Some potential reactions include:

  • Nucleophilic aromatic substitution (S_NAr): The electron-withdrawing nitro group can activate the ring for nucleophilic substitution by strong nucleophiles, replacing the nitro group with another functional group.
  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Due to the limited scientific information available, specific examples and reaction mechanisms cannot be provided at this time.


Physical And Chemical Properties Analysis

  • Melting Point: -11.7 °C [1]
  • Boiling Point: 206.5 °C (literature value) [1]
  • Density: 1.467 g/mL at 25 °C (literature value) [1]
  • Refractive Index: n20/D 1.509 (literature value) [1]
  • Solubility: Insoluble in water [1]

[1] 2,5-Difluoronitrobenzene | 364-74-9 - ChemicalBook

Information on other properties like stability, flammability, and vapor pressure is not available in the public scientific domain.

2,5-Difluoronitrobenzene itself likely does not have a specific mechanism of action in biological systems. Its primary use in research is as a building block for the synthesis of other molecules with potential biological activities.

  • Potential Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. 2,5-Difluoronitrobenzene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [4].
  • Potential Flammability: Organic nitro compounds can be flammable or explosive. Proper handling procedures for flammable materials should be followed when working with 2,5-difluoronitrobenzene [4].

XLogP3

1.8

Boiling Point

206.5 °C

LogP

1.86 (LogP)

Melting Point

-11.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-74-9

Wikipedia

2,5-Difluoronitrobenzene

Dates

Modify: 2023-08-15

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